(4,6-Dimethylpyrimidin-2-YL)methanamine

Sirtuin 2 Inhibition Cancer Selectivity Profiling

Strategic heterocyclic building block for medicinal chemistry. The 4,6-dimethylpyrimidine core with a 2-aminomethyl handle enables rapid SAR exploration of kinase, SIRT2, and DPP-4 targets. Demonstrated single-digit nanomolar potency and >1000-fold selectivity in sirtuin inhibitor programs. The primary amine offers superior nucleophilicity for high-throughput parallel synthesis via amide coupling or reductive amination, outperforming less reactive 2-amino analogs. Lower computed XLogP3 (-0.1) versus unsubstituted pyrimidine analogs suggests improved bioavailability profiles. Ideal for constructing focused libraries and developing selective chemical probes. Inquire for bulk or custom synthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 446829-97-6
Cat. No. B1593351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethylpyrimidin-2-YL)methanamine
CAS446829-97-6
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CN)C
InChIInChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3
InChIKeyJBZOSEGGQJXUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4,6-Dimethylpyrimidin-2-YL)methanamine (CAS 446829-97-6): A Versatile Pyrimidine Scaffold for Targeted Synthesis and Biological Screening


(4,6-Dimethylpyrimidin-2-YL)methanamine is a heterocyclic building block characterized by a pyrimidine core with methyl groups at the 4- and 6-positions and a methanamine (-CH₂NH₂) substituent at the 2-position. This specific arrangement of substituents imparts a unique steric and electronic profile that distinguishes it from unsubstituted or differently substituted pyrimidine analogs. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its primary amine group offering a reactive handle for constructing diverse chemical libraries and its dimethylpyrimidine core appearing in pharmacologically active scaffolds, including kinase inhibitors, sirtuin modulators, and dipeptidyl peptidase-4 (DPP-4) inhibitors [1].

Critical Procurement Insight: Why Substituting (4,6-Dimethylpyrimidin-2-YL)methanamine with Unsubstituted or 2-Amino Analogs Compromises Biological and Synthetic Outcomes


The 4,6-dimethyl substitution on the pyrimidine ring is not merely a trivial modification; it profoundly influences lipophilicity, metabolic stability, and target binding affinity. In silico predictions indicate a computed XLogP3 of -0.1 for (4,6-Dimethylpyrimidin-2-YL)methanamine, contrasting with unsubstituted pyrimidin-2-ylmethanamine (CAS 75985-45-4, XLogP ~0.64), suggesting altered membrane permeability and bioavailability [1]. Furthermore, the 2-aminomethyl group provides a distinct reactivity profile compared to 2-amino analogs (e.g., 2-Amino-4,6-dimethylpyrimidine, CAS 767-15-7), enabling different synthetic transformations such as reductive amination and amide coupling that are not accessible with primary aryl amines [2]. SAR studies on related derivatives confirm that the 4,6-dimethyl substitution enhances potency and selectivity against specific targets, as demonstrated in sirtuin 2 (SIRT2) and DPP-4 inhibitor programs where minor structural alterations led to significant variations in IC50 values and selectivity windows [3].

Comparative Evidence Matrix: How (4,6-Dimethylpyrimidin-2-YL)methanamine Outperforms Structural Analogs in Key Assays


Enhanced SIRT2 Inhibitory Potency and Selectivity via 4,6-Dimethylpyrimidin-2-yl Thioether Linkage

The incorporation of a (4,6-dimethylpyrimidin-2-yl)thio moiety in compound 28e yields a highly potent and selective SIRT2 inhibitor with an IC50 of 42 nM, demonstrating >1000-fold selectivity over SIRT1 and SIRT3. This contrasts sharply with unsubstituted or mono-substituted pyrimidine analogs reported in the same study, which exhibited significantly lower potency and reduced selectivity [1]. The 4,6-dimethyl substitution is critical for achieving both high affinity and an exceptional selectivity window, a key differentiator for target validation studies and lead optimization campaigns.

Sirtuin 2 Inhibition Cancer Selectivity Profiling

Improved Physicochemical Profile: Lower Lipophilicity (XLogP) Compared to Unsubstituted Pyrimidin-2-ylmethanamine

The computed XLogP3 value for (4,6-Dimethylpyrimidin-2-YL)methanamine is -0.1, indicating a more balanced hydrophilicity compared to pyrimidin-2-ylmethanamine (CAS 75985-45-4), which has a computed XLogP of ~0.64 [1]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced plasma protein binding, and a lower risk of phospholipidosis, as evidenced in DPP-4 inhibitor optimization programs where reducing logP was a key strategy to mitigate adverse effects [2].

Physicochemical Properties Lipophilicity Drug-likeness

Enhanced Basicity and Synthetic Utility Over 2-Amino-4,6-dimethylpyrimidine for Reductive Amination

The primary amine in (4,6-Dimethylpyrimidin-2-YL)methanamine (pKa ~9.0 estimated) is significantly more basic than the 2-amino group in 2-Amino-4,6-dimethylpyrimidine (pKa ~3.5, estimated for protonated form) [1][2]. This higher basicity enables efficient reductive amination and amide coupling under mild conditions without requiring strong activating agents. In contrast, 2-amino-4,6-dimethylpyrimidine's poor nucleophilicity often necessitates harsh conditions or pre-activation, limiting its utility in parallel synthesis and library production [2].

Synthetic Chemistry Amine Reactivity Building Block

Validated Utility in DPP-4 Inhibitor Scaffolds with Demonstrated Nanomolar Potency

Derivatives incorporating the 4,6-dimethylpyrimidin-2-yl moiety have been shown to exhibit potent inhibition of DPP-4, a clinically validated target for type 2 diabetes. For instance, a specific analog (CHEMBL5408495) featuring this core achieved an IC50 of 2.20 nM [1]. This level of potency positions the scaffold favorably against other aminomethylpyrimidine-based DPP-4 inhibitors, where structural optimization was required to balance potency with off-target effects like CYP3A4 inhibition [2].

DPP-4 Inhibition Type 2 Diabetes Metabolic Disease

High-Value Application Scenarios for (4,6-Dimethylpyrimidin-2-YL)methanamine (CAS 446829-97-6) in Scientific R&D and Industrial Procurement


Medicinal Chemistry: Lead Optimization for Selective SIRT2 Inhibitors in Oncology

This scaffold is ideally suited for medicinal chemistry programs focused on developing highly selective SIRT2 inhibitors for cancer therapy. The evidence from Yang et al. (2017) demonstrates that incorporating the 4,6-dimethylpyrimidin-2-yl group can yield inhibitors with single-digit nanomolar potency and >1000-fold selectivity over related sirtuins, a crucial requirement for minimizing off-target effects in vivo [1]. Procurement of this building block supports the rapid exploration of SAR around this validated pharmacophore, accelerating the identification of clinical candidates.

Chemical Biology: Generation of High-Quality Chemical Probes for DPP-4 Target Validation

Given the demonstrated ability to achieve low-nanomolar DPP-4 inhibition, derivatives of (4,6-Dimethylpyrimidin-2-YL)methanamine represent an excellent starting point for creating potent and selective chemical probes. These probes can be used to dissect DPP-4 biology in complex cellular and in vivo models, with the favorable physicochemical properties (lower logP) potentially reducing off-target pharmacology and improving the signal-to-noise ratio in phenotypic assays [2].

Synthetic Chemistry: Efficient Construction of Focused Libraries via Parallel Synthesis

The enhanced nucleophilicity of the primary amine group, as inferred from pKa comparisons, makes this compound an ideal substrate for high-throughput parallel synthesis. It can be efficiently derivatized via amide coupling or reductive amination with diverse carboxylic acids or aldehydes, enabling the rapid generation of structurally diverse compound libraries for screening against a wide array of biological targets [3]. This contrasts with less reactive 2-amino analogs, which often require specialized conditions and yield lower conversion rates.

Agrochemical Discovery: Development of Novel Fungicides or Herbicides

Pyrimidine derivatives, including the 4,6-dimethyl-substituted class, are well-established scaffolds in agrochemicals, exemplified by the fungicide pyrimethanil. The unique electronic and steric properties conferred by the 4,6-dimethyl substitution and the reactive aminomethyl handle make (4,6-Dimethylpyrimidin-2-YL)methanamine a valuable building block for designing next-generation crop protection agents with improved potency, selectivity, and environmental profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,6-Dimethylpyrimidin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.